Fmoc-3-Me-Glu(OtBu)-OH

Peptide Synthesis Fmoc-SPPS Synthetic Yield

Procure the specific (2S,3R)-3-methylglutamic acid derivative essential for daptomycin and calcium-dependent antibiotic (CDA) synthesis. This chiral building block's Fmoc/tBu orthogonal protection is optimized for SPPS. Generic Glu analogs are inactive; verify stereochemistry for full antimicrobial function. Available in research-grade purity.

Molecular Formula C25H29NO6
Molecular Weight 439.5 g/mol
Cat. No. B12960324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-3-Me-Glu(OtBu)-OH
Molecular FormulaC25H29NO6
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCC(CC(=O)OC(C)(C)C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C25H29NO6/c1-15(13-21(27)32-25(2,3)4)22(23(28)29)26-24(30)31-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20,22H,13-14H2,1-4H3,(H,26,30)(H,28,29)/t15-,22+/m1/s1
InChIKeyHYWKADVVVLDYEH-QRQCRPRQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3R)-Fmoc-3-Methyl-Glu(OtBu)-OH: Chemical Identity and Core Characteristics


(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-3-methyl-5-oxopentanoic acid, systematically identified as Fmoc-(2S,3R)-3-methylglutamic acid γ-tert-butyl ester (CAS 1429504-34-6) , is a chiral, non-proteinogenic amino acid derivative developed for use in Fmoc-based solid-phase peptide synthesis (SPPS) [1]. The compound features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) Nα-protecting group, an acid-labile tert-butyl (tBu) ester protecting the γ-carboxyl side chain, and a stereochemically defined β-methyl substituent at the 3-position [1]. Its primary utility lies in the incorporation of the biologically essential (2S,3R)-3-methylglutamic acid residue into synthetic peptides, notably within antibiotic scaffolds such as daptomycin and calcium-dependent antibiotics (CDAs), where the precise (2S,3R) stereochemistry is critical for biological function [2].

(2S,3R)-Fmoc-3-Methyl-Glu(OtBu)-OH: Why In-Class Analogs Cannot Be Substituted


Generic substitution of Fmoc-(2S,3R)-3-methylglutamic acid γ-tert-butyl ester with alternative isomers or Fmoc-glutamic acid derivatives is not scientifically viable due to the strict stereochemical and structural requirements imposed by its target applications. The compound's (2S,3R) configuration is a critical determinant of biological activity; replacement with the (2R,3R) isomer, (2S,4S)-4-methylglutamic acid, or even canonical glutamic acid has been demonstrated to completely abolish the antimicrobial activity of daptomycin analogues [1]. Furthermore, the Fmoc Nα-protection and tBu γ-ester orthogonal protecting group strategy is essential for compatibility with standard Fmoc-SPPS protocols, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine) while maintaining side-chain stability until final acidic cleavage (e.g., TFA) [2]. The β-methyl substitution also introduces significant steric hindrance, which can profoundly impact coupling efficiency and necessitate optimized activation conditions compared to unsubstituted Fmoc-Glu(OtBu)-OH .

(2S,3R)-Fmoc-3-Methyl-Glu(OtBu)-OH: Quantitative Differentiation Evidence Guide


Synthetic Yield and Efficiency: Fmoc-(2S,3R)-3-Methylglutamate vs. Unsubstituted Fmoc-Glu(OtBu)-OH

The synthesis of Fmoc-(2S,3R)-3-methylglutamic acid γ-tert-butyl ester via a reported 6-step enantioselective route from Fmoc-protected Garner's aldehyde achieves an overall yield ranging from 52% to 65% [1]. In contrast, standard unsubstituted Fmoc-Glu(OtBu)-OH is typically accessed via far simpler, high-yielding protection sequences (e.g., esterification followed by Fmoc introduction) from L-glutamic acid, often exceeding 80% overall yield in 2–3 steps . The more demanding synthesis of the (2S,3R)-β-methyl derivative is necessitated by the requirement for stereocontrolled installation of the methyl group, a feature absent in the unsubstituted analog.

Peptide Synthesis Fmoc-SPPS Synthetic Yield

Diastereoselectivity in Key Synthetic Step: Fmoc vs. Boc/Cbz Protecting Group Compatibility

During the 6-step enantioselective synthesis, a critical 1,4-addition of lithium dialkylcuprates to an Fmoc-Garner's enoate intermediate was achieved with high diastereoselectivity (>20:1 dr in most cases) and excellent yield (76–99%) after optimization [1]. This was a non-trivial achievement, as the study explicitly notes that significant decomposition occurred when using lithium diethylcuprate and under conditions previously reported for the 1,4-addition to Boc- or Cbz-protected Garner's enoate [1]. The Fmoc-protected substrate demonstrated unique stability challenges that required a robust, tailored set of reaction conditions, differentiating it from more commonly employed N-protecting group strategies in Garner aldehyde chemistry.

Stereoselective Synthesis Organocuprate Addition Protecting Group Strategy

Biological Activity: (2S,3R) Stereochemistry is Essential for Daptomycin Antibacterial Potency

The (2S,3R)-3-methylglutamic acid residue is essential for the antibacterial activity of daptomycin. In a comprehensive SAR study involving the total synthesis of daptomycin analogues, replacement of the (2S,3R)-methylglutamic acid (mGlu) with (2S,3R)-methylglutamine (mGln), (2S,3R)-ethylglutamic acid (eGlu), or dimethylglutamic acid resulted in a dramatic loss of antibacterial activity [1]. A separate study further confirmed that daptomycin analogues containing (2R,3R)-3-methylglutamic acid, (2S,4S)-4-methylglutamic acid, or canonical glutamic acid at the corresponding position were all inactive [2]. This collective evidence firmly establishes that the specific (2S,3R) stereochemistry and the β-methyl substituent are non-negotiable structural prerequisites for this class of antibiotics.

Antibiotic Development Structure-Activity Relationship Daptomycin Analogues

Chiral Purity and Identity: (2S,3R) vs. (2S,3S) Diastereomer

The target compound (CAS 1429504-34-6) exists as a specific diastereomer, distinct from its (2S,3S) counterpart (CAS 913086-29-0) . Both are commercially available with standard purities of 98% (by HPLC) . However, as established in the daptomycin SAR studies, the (2S,3R) configuration is biologically essential, while the (2S,3S) isomer or other stereoisomers render the resulting peptides inactive [1]. Therefore, the procurement of the correct diastereomer is paramount. Analytical characterization (e.g., specific optical rotation, chiral HPLC, or NMR) is required to confirm diastereomeric purity and differentiate between the two.

Chiral Analysis Quality Control Stereochemical Integrity

(2S,3R)-Fmoc-3-Methyl-Glu(OtBu)-OH: Validated Research and Industrial Application Scenarios


Total Synthesis and SAR Studies of Daptomycin and Related Lipopeptide Antibiotics

This compound is an indispensable building block for the Fmoc-SPPS of daptomycin and its analogues. The (2S,3R)-3-methylglutamic acid residue is part of the cyclic core and is critical for calcium-dependent antibacterial activity [1]. As demonstrated by Lin (2017), substitution with even closely related analogs (e.g., (2S,3R)-methylglutamine or (2S,3R)-ethylglutamic acid) leads to a complete loss of activity, underscoring the compound's non-replaceable role [1]. Researchers investigating the structure-activity relationships (SAR) of daptomycin, or developing novel cyclic lipopeptide antibiotics inspired by its scaffold, must use this specific protected amino acid to ensure the correct stereochemistry and functionality.

Synthesis of Calcium-Dependent Antibiotics (CDAs) and Nonribosomal Peptides

The (2S,3R)-3-methylglutamic acid residue is a conserved feature in the biosynthetic pathways of calcium-dependent antibiotics (CDAs) and other nonribosomal lipopeptides [2]. For synthetic biology or medicinal chemistry programs aiming to produce, modify, or study these natural products, the Fmoc-protected derivative is the reagent of choice for incorporating this non-proteinogenic amino acid via solid-phase synthesis. Its orthogonal protecting group scheme (Fmoc/tBu) is fully compatible with standard SPPS workflows, enabling efficient assembly of complex peptide sequences [2].

Development of Conformationally Constrained Peptide Therapeutics

The β-methyl substituent in (2S,3R)-3-methylglutamic acid introduces significant conformational constraint into the peptide backbone, restricting side-chain flexibility . This property is highly valued in the design of peptidomimetics and constrained peptides with improved target selectivity, metabolic stability, or membrane permeability. The Fmoc-(2S,3R)-3-methyl-Glu(OtBu)-OH building block allows medicinal chemists to systematically explore the effects of this specific conformational constraint on peptide structure and function, a capability not afforded by the use of unsubstituted Fmoc-Glu(OtBu)-OH.

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